HEPES

Catalog No.
S004645
CAS No.
7365-45-9
M.F
C8H18N2O4S
M. Wt
238.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEPES

CAS Number

7365-45-9

Product Name

HEPES

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)

InChI Key

JKMHFZQWWAIEOD-UHFFFAOYSA-N

SMILES

C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-]

Synonyms

HEPES, HEPES Monosodium Salt, Monosodium Salt, HEPES, N 2 Hydroxyethylpiperazine N' 2' ethanesulfonic Acid, N-2-Hydroxyethylpiperazine-N'-2'-ethanesulfonic Acid, Salt, HEPES Monosodium

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O

Description

The exact mass of the compound HEPES is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids. It belongs to the ontological category of HEPES in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Effective pH buffering: HEPES maintains a stable pH environment within a physiological range (typically 7.0-7.4) for cells. This is crucial for optimal cell function and viability as many cellular processes are highly pH-sensitive [].
  • Minimal interaction with biomolecules: Unlike some other buffers, HEPES exhibits minimal interaction with cellular components like enzymes and proteins, minimizing potential disruptions to cellular activity [].
  • Low toxicity: HEPES is generally considered non-toxic to most cell types, allowing for safe use in cell culture experiments [].

These characteristics make HEPES a valuable tool for researchers studying various aspects of cell biology, including:

  • Cell growth and proliferation: HEPES helps maintain a stable pH for optimal cell growth and division in culture [].
  • Cellular signaling pathways: By controlling pH, HEPES ensures proper function of enzymes and other molecules involved in cellular signaling cascades [].
  • Drug screening assays: HEPES can be used to maintain a consistent pH environment during drug testing experiments, allowing for reliable evaluation of drug effects on cells [].

HEPES in Other Research Applications

Beyond cell culture, HEPES finds applications in various other scientific research areas:

  • Protein purification: HEPES buffers can be used during protein purification techniques like chromatography to maintain protein stability and prevent unwanted interactions [].
  • Enzyme assays: HEPES can be employed in enzyme activity assays to ensure optimal pH conditions for accurate measurement of enzyme function [].
  • Nucleic acid manipulations: HEPES buffers are sometimes used in experiments involving DNA or RNA to maintain a suitable pH for enzymatic reactions like restriction digests or PCR [].

HEPES, chemically known as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent widely used in biological and biochemical research. As one of the twenty Good's buffers, HEPES is particularly valued for its ability to maintain physiological pH levels in cell culture environments, even amid fluctuations in carbon dioxide concentration. This characteristic makes it superior to bicarbonate buffers, which are also commonly used in similar applications . HEPES has a pKa of approximately 7.5, making it effective for buffering in the physiological range of pH 6.8 to 8.2 .

  • Skin and Eye Irritation: HEPES can cause mild skin and eye irritation upon contact. It is recommended to wear gloves and safety glasses when handling HEPES [].
  • Dust Inhalation: Inhalation of HEPES dust can irritate the respiratory tract. Use proper ventilation when working with HEPES powder [].
, particularly involving reactive oxygen species. For instance, it has been shown to catalyze the formation of hydrogen peroxide when exposed to peroxynitrite, a potent oxidant . This reaction occurs through a mechanism where peroxynitrite oxidizes the tertiary amine structure of HEPES, leading to the generation of reactive radicals and subsequent hydrogen peroxide formation. Such interactions highlight the need for caution when using HEPES in studies involving oxidative compounds .

HEPES can be synthesized through several methods, typically involving the reaction of 2-aminoethanol with piperazine and ethanesulfonic acid. The general synthesis pathway includes:

  • Formation of Piperazine Derivative: Reacting piperazine with chloroacetic acid to form a piperazine derivative.
  • Sulfonation: Introducing a sulfonic acid group through reaction with ethanesulfonic acid.
  • Hydroxylation: Adding hydroxyl groups via controlled reactions with hydroxylating agents.

The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological applications .

HEPES is extensively used across various fields:

  • Cell Culture: It helps maintain stable pH levels essential for cell viability and function.
  • Biochemical Assays: Commonly employed in enzyme assays where pH stability is critical.
  • Pharmaceutical Research: Used in formulations where pH control is necessary for drug stability.
  • Tissue Engineering: Serves as a buffer in media used for tissue scaffolding and regeneration studies.

Its versatility makes it an invaluable tool in laboratories focusing on biological research .

Research has demonstrated that HEPES interacts with various reactive species, influencing their behavior in biological systems. For example, studies have shown that HEPES can enhance the formation of hydrogen peroxide when reacting with peroxynitrite under specific conditions, indicating its role as a potential mediator in oxidative stress responses . Moreover, its interactions with metal ions can affect enzyme activity due to complex formation, which may inhibit certain biochemical pathways .

Several compounds share similarities with HEPES in terms of buffering capabilities and applications:

Compound NameChemical StructurepKaUnique Features
MOPS3-(N-morpholino)propanesulfonic acid7.2Better for buffering at lower pH ranges
TESN-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid7.5Suitable for high-temperature applications
TrisTris(hydroxymethyl)aminomethane8.1Commonly used but may chelate metal ions more than HEPES
PBSPhosphate-buffered salineVariesWidely used but less effective at maintaining pH under CO2 fluctuations

HEPES stands out due to its minimal metal ion binding properties, making it particularly advantageous in experiments involving metal-sensitive enzymes . Its unique ability to maintain physiological pH across a range of conditions further differentiates it from other buffering agents.

Physical Description

Liquid
Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

-4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

238.09872823 g/mol

Monoisotopic Mass

238.09872823 g/mol

Heavy Atom Count

15

Melting Point

234.0 °C

UNII

RWW266YE9I

Related CAS

75277-39-3 (mono-hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 80 of 87 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Buffers

Other CAS

7365-45-9

Wikipedia

HEPES

General Manufacturing Information

1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-: ACTIVE

Dates

Modify: 2023-09-13
1. Johnson MA, Seifert S, Petrache HI, Kimble-Hill AC (2014). "Phase Coexistence in Single-Lipid Membranes Induced by Buffering Agents". Langmuir. 30 (33): 9880–9885. doi:10.1021/la5018938. PMC 4148158.
2. Baicu SC, Taylor MJ (2002). "Acid-base buffering in organ preservation solutions as a function of temperature: new parameters for comparing buffer capacity and efficiency". Cryobiology. 45 (1): 33–48. doi:10.1016/S0011-2240(02)00104-9. PMID 12445548.
3. Lepe-Zuniga JL, Zigler JS, Gery I (October 1987). "Toxicity of light-exposed Hepes media". Journal of Immunological Methods. 103 (1): 145. doi:10.1016/0022-1759(87)90253-5. PMID 3655381.
4. Zigler JS, Lepe-Zuniga JL, Vistica B, Gery I (May 1985). "Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium". In Vitro Cellular & Developmental Biology. 21 (5): 282–7. doi:10.1007/BF02620943. PMID 4019356. S2CID 6557697.
5. "Hopax Fine Chemicals - Biological buffers and their interactions with metal ions".
6. Culture Conditions and Types of Growth Media for Mammalian Cells By Zhanqiu Yang and Hai-Rong Xiong Submitted: December 2nd 2011Reviewed: August 13th 2012Published: October 17th 2012 DOI: 10.5772/52301https://www.intechopen.com/books/biomedical-tissue-culture/culture-conditions-and-types-of-growth-media-for-mammalian-cells
7. J. gen. ViroL 0968), 3o9-3IZ Printed in Great Britain Use of a New Buffer in the Culture of Animal Cells (Accepted 20 November I967)
8. Biological Buffers • AppliChem © 2008 P.4&P.7

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